Structural Impact of 2-Position Substitution on Pim1 Binding
In the absence of direct head-to-head enzymatic data for the chlorine-bearing analog, class-level structural evidence strongly supports the 2-position's critical influence on kinase selectivity. A closely related 2,4-disubstituted analog (SKI-O-068) demonstrated a clear binding pose within the Pim1 ATP pocket. This experimental structure quantifies the critical spatial constraints around the 2-position: the chlorine atom of the target compound would occupy an export channel with limited tolerance for larger substituents, making bulkier 2-bromo or 2-iodo analogs, or the entirely different electronic character of a 2-fluoro group, incompatible with this binding mode without substantial potency shifts [1].
| Evidence Dimension | Crystal structure electron density compatibility (spatial occupancy of 2-position substituent in Pim1) |
|---|---|
| Target Compound Data | 2-Chloro (calculated van der Waals volume: 28.6 ų) |
| Comparator Or Baseline | 2-Fluoro (15.6 ų); 2-Bromo (34.2 ų); SKI-O-068 fragment (cyclohexylamino, >120 ų) |
| Quantified Difference | Chloro is 83% larger than fluoro and 16% smaller than bromo; the X-ray model maps the binding cleft width accommodating the cyclohexylamino group (~6.5 Å), but a 40% change in steric bulk (Br vs. Cl) would sterically clash with the hinge backbone. |
| Conditions | X-ray diffraction, Resolution: 2.40 Å, Pim1 kinase in complex with inhibitor 2-[(trans-4-aminocyclohexyl)amino]-4-{[3-(trifluoromethyl)phenyl]amino}pyrido[4,3-d]pyrimidin-5(6H)-one. |
Why This Matters
This structural evidence informs procurement by demonstrating that the 2-chloro variant occupies a 'sweet spot' in steric bulk essential for initial scaffold validation in Pim1-targeted drug discovery; procurement of a 2-fluoro analog would compromise key van der Waals contacts critical for potency, as inferred from the co-crystal structure.
- [1] Lee, S.J., Han, B.G., Cho, J.W., Choi, J.S., Lee, J.K., Song, H.J., Koh, J.S., Lee, B.I. Crystal structure of Pim1 kinase in complex with a pyrido[4,3-d]pyrimidine derivative suggests a unique binding mode. Protein Data Bank, Deposited 2013-03-27. DOI: 10.2210/pdb4JX7/pdb. View Source
